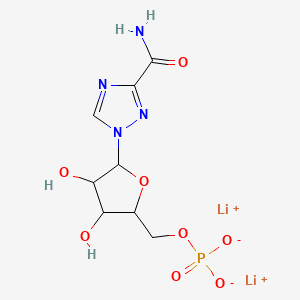

Ribavirina 5'-Monofosfato, Sal de Dilitio

Descripción general

Descripción

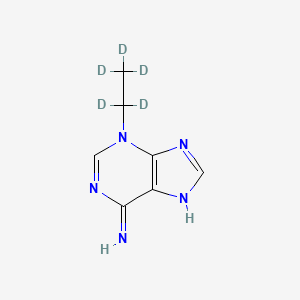

Ribavirin 5/'-monophosphate inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported Ki value of 270 nM, and thus inhibits guanosine triphosphate synthesis. This agent, a metabolite of the prodrug ribavirin, exhibits broad-spectrum antiviral activity, particularly against myxoviruses. The antiviral effects of ribavirin require conversion to the monophosphate form via adenosine kinase. The anti-HIV activity of ribavirin in cultured human lymphocytes, as well as the anti-influenza activity of this prodrug in MDCK cells, have been attributed to ribavirin 5/'-monophosphate.

Aplicaciones Científicas De Investigación

Inhibición de la síntesis de trifosfato de guanosina

Este compuesto inhibe la síntesis de trifosfato de guanosina . Esto es importante porque el trifosfato de guanosina es un bloque de construcción para el ADN y el ARN, y su síntesis es crucial para la replicación de los virus .

Tratamiento de enfermedades virales

Ribavirina 5’-Monofosfato, Sal de Dilitio se ha utilizado en el tratamiento de diversas enfermedades virales como Coronavirus, Hepatitis, VIH y SIDA, Influenza e Infecciones por VRS .

Investigación en COVID-19

Este compuesto se ha utilizado en investigaciones relacionadas con COVID-19 . Se está utilizando en la selección virtual de bibliotecas contra objetivos de SARS-CoV-2 .

Desarrollo de agentes antivirales

Ribavirina 5’-Monofosfato, Sal de Dilitio ha contribuido significativamente al estudio de la replicación viral . Su aplicación se extiende a la investigación de los mecanismos de acción para identificar nuevos agentes antivirales .

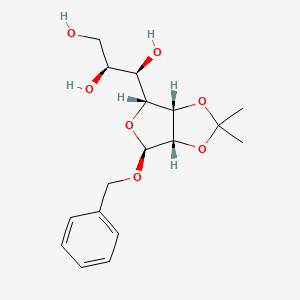

Desarrollo de sistemas de administración de fármacos

Los investigadores han desarrollado nanopartículas específicas para el hígado cargadas con ribavirina con citotoxicidad reducida . Estas nanopartículas se prepararon a partir de una mezcla de ácido poli(D,L-láctico) con grupo(s) amino terminal y conjugado de arabinogalactano-poli(L-glutámico) . Se espera que este desarrollo sea útil en la administración específica del hígado de ribavirina con baja citotoxicidad para el tratamiento de la hepatitis C crónica

Mecanismo De Acción

Target of Action

Ribavirin 5’-Monophosphate, Dilithium Salt primarily targets viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase , an essential player in nucleic acid synthesis .

Mode of Action

Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by competitively inhibiting inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine nucleotides, and its inhibition leads to a decrease in the intracellular GTP pool .

Biochemical Pathways

The compound affects the nucleic acid synthesis pathway . By inhibiting IMPDH, it disrupts the synthesis of guanosine nucleotides, thereby inhibiting the formation of new viral RNA strands .

Pharmacokinetics

Ribavirin 5’-Monophosphate, Dilithium Salt is a metabolite of the prodrug ribavirin . The antiviral effects of ribavirin require conversion to the monophosphate form via adenosine kinase . The compound’s solubility in PBS (pH 7.2) is 10 mg/ml .

Result of Action

The compound’s action effectively impedes the formation of new viral RNA strands, thereby halting viral replication . This broad-spectrum antiviral activity is particularly effective against myxoviruses .

Análisis Bioquímico

Biochemical Properties

Ribavirin 5’-Monophosphate, Dilithium Salt inhibits viral DNA and RNA replication in vitro via the strong competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), with a reported K i value of 270 nM, and thus inhibits guanosine triphosphate synthesis . This agent, a metabolite of the prodrug ribavirin, exhibits broad-spectrum antiviral activity, particularly against myxoviruses .

Cellular Effects

The antiviral effects of Ribavirin 5’-Monophosphate, Dilithium Salt require conversion to the monophosphate form via adenosine kinase . The anti-HIV activity of ribavirin in cultured human lymphocytes, as well as the anti-influenza activity of this prodrug in MDCK cells, have been attributed to Ribavirin 5’-Monophosphate, Dilithium Salt .

Molecular Mechanism

Ribavirin 5’-Monophosphate, Dilithium Salt exerts its antiviral activity by targeting viral RNA replication . It specifically interacts with and inhibits the enzyme ribonucleoside diphosphate reductase, an essential player in nucleic acid synthesis . By obstructing this enzyme, Ribavirin 5’-Monophosphate, Dilithium Salt effectively impedes the formation of new viral RNA strands, thereby halting viral replication .

Temporal Effects in Laboratory Settings

The stability of Ribavirin 5’-Monophosphate, Dilithium Salt is high, with a shelf life of at least 4 years when stored at -20°C

Metabolic Pathways

Ribavirin 5’-Monophosphate, Dilithium Salt plays a role in nucleic acid synthesis . It acts as a substrate for the enzyme ribonucleoside diphosphate reductase

Propiedades

IUPAC Name |

dilithium;[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P.2Li/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18;;/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMMZIYZANJRNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C1=NC(=NN1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Li2N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

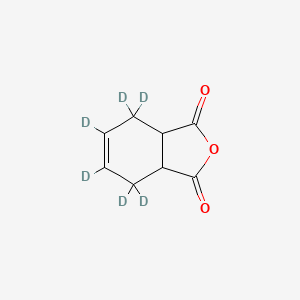

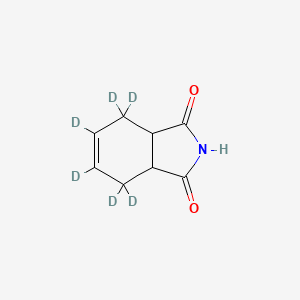

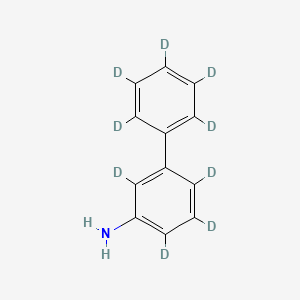

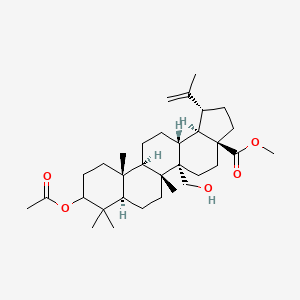

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)